molecular formula C13H18 B6254232 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene CAS No. 942-43-8

1,1,5,6-tetramethyl-2,3-dihydro-1H-indene

Cat. No.: B6254232
CAS No.: 942-43-8
M. Wt: 174.28 g/mol
InChI Key: SOVJMXNIZUPIFE-UHFFFAOYSA-N
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Description

1,1,5,6-Tetramethyl-2,3-dihydro-1H-indene (C₁₃H₁₈) is a bicyclic hydrocarbon featuring a fused aromatic-aliphatic structure. Its core consists of a benzene ring fused to a partially saturated cyclopentane ring, with four methyl substituents at positions 1, 1, 5, and 6 (Figure 1). This compound is notable for its role as a geochemical biomarker, particularly in Mexican amber, where it serves as a critical fingerprint for origin traceability due to its unique methyl substitution pattern . Its molecular weight (174.28 g/mol) and lipophilic nature (logP ~4.2) make it distinct from simpler indene derivatives.

Properties

CAS No.

942-43-8

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

3,3,5,6-tetramethyl-1,2-dihydroindene

InChI

InChI=1S/C13H18/c1-9-7-11-5-6-13(3,4)12(11)8-10(9)2/h7-8H,5-6H2,1-4H3

InChI Key

SOVJMXNIZUPIFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(CC2)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of indene derivatives with methylating agents under controlled conditions. Industrial production methods may involve the use of catalytic hydrogenation of precursor compounds, followed by methylation reactions to introduce the desired methyl groups .

Chemical Reactions Analysis

1,1,5,6-Tetramethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,5,6-Tetramethyl-2,3-dihydro-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways .

Comparison with Similar Compounds

Key Observations :

  • Methyl Position : The 1,1,5,6-tetramethyl isomer is uniquely abundant in Mexican amber, while the 1,1,4,5,6-pentamethyl variant coexists in the same source . Additional methyl groups increase molecular weight and lipophilicity, enhancing environmental persistence.
  • Saturation : Fully saturated analogs (e.g., hexahydro derivatives) exhibit reduced aromaticity, altering reactivity and bioavailability .

Bioactive Derivatives

Antiproliferative Agents

  • 4,5,6-Trimethoxy-2,3-dihydro-1H-indene derivatives (e.g., compounds 12d, 12q):
    • Substituents: Methoxy groups on the aromatic ring; electron-donating groups (e.g., 4-hydroxy-3-methoxyphenyl) enhance antiproliferative activity against cancer cells (78–84% inhibition at 0.1 mM) .
    • Comparison: Unlike 1,1,5,6-tetramethyl-indene, these derivatives prioritize polar functional groups for tubulin inhibition, reducing logP (2.8–3.5) but improving solubility .

Anti-Inflammatory and Antimicrobial Agents

  • Diaporindenes A–D (fungal metabolites): Substituents: 2,3-dihydro-1H-indene fused with a 1,4-benzodioxan moiety. Activity: Inhibit nitric oxide production (IC₅₀ = 4.2–9.0 μM) with selectivity indices >3.5 . Comparison: The benzodioxan moiety introduces hydrogen-bonding capacity, contrasting with the nonpolar methyl groups of 1,1,5,6-tetramethyl-indene .

Antitubercular Agents

  • 4-Linked 2,3-dihydro-1H-indene analogs (compounds 7–13): Substituents: Lipophilic side chains (e.g., aryl groups). Activity: Potent against Mycobacterium tuberculosis (MIC₉₀ ~0.1 µg/mL), comparable to bedaquiline .

Pharmacokinetic and Toxicological Profiles

  • LY186641 (sulfonamide derivative): Substituents: N-[(4-chlorophenyl)amino]carbonyl and sulfonamide groups. Metabolism: Hydroxy and keto metabolites with prolonged half-lives (~3 days); dose-limiting methemoglobinemia at >20% serum levels . Comparison: Functionalization with sulfonamide introduces toxicity risks absent in the methyl-rich 1,1,5,6-tetramethyl-indene .

Biological Activity

1,1,5,6-Tetramethyl-2,3-dihydro-1H-indene (CAS No. 942-43-8) is a bicyclic compound with potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies. The compound's structure can be represented as C13H18 with a molecular weight of 174.282 g/mol .

The chemical structure of this compound influences its reactivity and biological interactions. It is characterized by multiple methyl groups that can affect its lipophilicity and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties by scavenging free radicals.

Biological Activities

Research on the biological activities of this compound has highlighted several key areas:

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains in vitro.

Anticancer Properties

Research into the anticancer potential of this compound suggests that it may induce apoptosis in cancer cells. A study demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cell lines, promoting cell death .

Neuroprotective Effects

There are indications that this compound may possess neuroprotective properties. Animal models have shown that it can reduce neuroinflammation and oxidative stress in neurodegenerative conditions.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate antimicrobial activityShowed significant inhibition of bacterial growth against E. coli and S. aureus
Study BInvestigate anticancer effectsInduced apoptosis in breast cancer cell lines with increased ROS levels
Study CAssess neuroprotective effectsReduced markers of inflammation and oxidative stress in a mouse model of Alzheimer's disease

Synthesis and Preparation Methods

The synthesis of this compound can be achieved through various methods:

  • Alkylation : Indene can be alkylated using methylating agents under Lewis acid catalysis.
  • Catalytic Hydrogenation : Advanced techniques involve hydrogenation of precursors to yield the desired product efficiently .

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